molecular formula C27H24N4O B2957781 N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-02-6

N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2957781
CAS No.: 477233-02-6
M. Wt: 420.516
InChI Key: QDNXWIYKQPNYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a tricyclic core structure with a pyrrolo-pyrimidine scaffold. Key substituents include:

  • N-[(2-Methoxyphenyl)methyl]: A benzyl group substituted with a methoxy group at the ortho position.
  • 7-(4-Methylphenyl): A para-methylphenyl group at the 7-position.
  • 5-Phenyl: A phenyl group at the 5-position.

The methoxy group may enhance solubility compared to non-polar substituents, while the methylphenyl and phenyl groups likely contribute to target binding .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O/c1-19-12-14-22(15-13-19)31-17-23(20-8-4-3-5-9-20)25-26(29-18-30-27(25)31)28-16-21-10-6-7-11-24(21)32-2/h3-15,17-18H,16H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNXWIYKQPNYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties by inhibiting various kinases involved in cancer progression. For instance, compounds similar to N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as inhibitors of NF-κB inducing kinase (NIK), which plays a crucial role in cancer cell survival and proliferation. A study demonstrated that a related compound effectively inhibited interleukin 6 secretion in lung epithelial cells, suggesting potential for anti-inflammatory and anticancer applications .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Pyrrolo[2,3-d]pyrimidines have been studied for their ability to modulate neuroinflammatory pathways, which are implicated in neurodegenerative diseases. The inhibition of pro-inflammatory cytokines could provide therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions : Utilizing starting materials like 2-amino pyrimidines and appropriate aldehydes.
  • Functionalization : The introduction of methoxy and methyl groups can enhance biological activity and selectivity.

Table 1: Synthetic Pathways Overview

StepReaction TypeKey ReagentsOutcome
1Condensation2-Aminopyrimidine + AldehydeFormation of pyrrolo[2,3-d]pyrimidine scaffold
2MethylationMethyl iodideIntroduction of methyl group
3MethoxylationDimethyl sulfateIntroduction of methoxy group

In vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. A notable study highlighted a derivative's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Clinical Implications

While clinical data specific to this compound is limited, the promising results from related compounds suggest potential for future clinical trials targeting specific cancer types and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Molecular Comparisons

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound : N-[(2-Methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 7: 4-Methylphenyl
- 5: Phenyl
- N: 2-Methoxyphenylmethyl
C28H25N4O 433.53 g/mol* Hypothesized antitumor activity; improved solubility due to methoxy group -
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () - 7: 4-Methylphenyl
- 5: Phenyl
- N: Benzyl
C26H22N4 390.49 g/mol Baseline antitumor activity; lacks methoxy, lower polarity
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine () - 7: Benzyl
- 5: 3,5-Dimethoxyphenethyl
- 2: NH2
C24H26N4O2 402.49 g/mol IC50 = 0.12 µM (AKT1 inhibition); dimethoxy enhances binding affinity
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () - 7: Methyl
- 5: 4-Aminophenyl
C13H13N5 239.28 g/mol Improved cellular uptake due to amino group; potential for CNS penetration
7-Ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () - 7: Ethyl
- 5: 4-Methoxyphenyl
C15H16N4O 268.32 g/mol Moderate antitumor activity; ethyl group increases metabolic stability

*Calculated based on analogous structures.

2.2 Key Trends in Substituent Effects
  • Methoxy Groups: The 2-methoxy group in the target compound likely improves water solubility compared to non-polar benzyl derivatives (e.g., ). However, excessive methoxy substitution (e.g., tetramethoxy in ) may reduce cell permeability due to increased polarity .
  • Phenyl/Methylphenyl Groups : The 5-phenyl and 7-(4-methylphenyl) groups are conserved across analogs, suggesting their role in hydrophobic interactions with target proteins (e.g., AKT1) .

Biological Activity

The compound N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolopyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis data.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolopyrimidine core, which is known for its diverse biological activities. The specific substitutions on the aromatic rings contribute to its interaction with various biological targets.

  • Inhibition of Kinases : Pyrrolopyrimidine derivatives are recognized for their ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β. These kinases play critical roles in tumor growth and angiogenesis. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, leading to decreased cell proliferation and migration .
  • Anti-inflammatory Properties : Recent studies have indicated that compounds within this class exhibit significant anti-inflammatory effects. For instance, they have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

In Vitro Studies

A series of in vitro assays have demonstrated the biological activity of this compound:

  • VEGFR-2 Inhibition : The compound was evaluated for its inhibitory effects on VEGFR-2 activity, showing IC50 values in the low nanomolar range, indicating potent activity against this target .
  • PDGFR-β Activity : Similar studies revealed that the compound also inhibits PDGFR-β with comparable potency, further establishing its role as a dual inhibitor .

Case Studies

  • Antitumor Activity : In a study involving various cancer cell lines, the compound exhibited significant antiproliferative effects, with IC50 values ranging from 10 to 50 µM across different assays. The mechanism was attributed to cell cycle arrest and induction of apoptosis .
  • Inflammation Models : In models of acute inflammation using RAW264.7 macrophages, the compound reduced the production of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Synthesis and Structural Optimization

The synthesis of this compound involves several steps that optimize yield and purity. The synthetic route typically includes:

  • Formation of the Pyrrolopyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Subsequent steps involve introducing methoxy and methyl groups at specific positions on the aromatic rings to enhance biological activity.

Yield Data

Reaction StepYield (%)
Pyrrolopyrimidine Core Formation75%
Aromatic Substitution85%
Final Compound Isolation70%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives such as the target compound?

  • Methodology :

  • Nucleophilic substitution : React 4-chloro intermediates (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) with substituted amines (e.g., (R)-(4-methoxyphenyl)ethanamine) in polar aprotic solvents (e.g., DMSO) under reflux. Use a 1:2 molar ratio of chloro-intermediate to amine for optimal yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., from ethanol) to achieve >99% purity. Validate via HPLC .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 7.71 ppm for NH protons), 13C^{13} \text{C}-NMR, HRMS (e.g., m/z 375.1814 for M+H+^+), and IR (e.g., 1588 cm1^{-1} for C=N stretching) .

Q. Which spectroscopic and analytical techniques are critical for structural validation of pyrrolo[2,3-d]pyrimidine analogs?

  • Key Techniques :

  • NMR Spectroscopy : Assign protons (e.g., aromatic H at δ 6.84–8.21 ppm) and carbons (e.g., pyrrolo-pyrimidine C7 at ~154 ppm) to confirm regiochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas (e.g., C22_{22}H22_{22}N4_4O2_2 with Δ < 0.0002 amu) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 69.42% calc vs. 69.25% obs) .

Q. What in vitro assays are standard for evaluating biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

  • Common Assays :

  • Antitumor Activity : Tubulin polymerization inhibition (IC50_{50} determination) and antiangiogenic assays (e.g., endothelial cell migration) .
  • Antiviral Screening : Plaque reduction assays against Zika virus (e.g., EC50_{50} values for 4-nitrobenzyl derivatives) .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., IC50_{50} for 7-benzyl derivatives in leukemia models) .

Advanced Research Questions

Q. How can structural discrepancies in biological activity data among analogs be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups at the 7-position) and correlate with activity trends. For example, 4-nitrobenzyl substituents in compound 20 (EC50_{50} = 2.1 µM) showed enhanced antiviral activity compared to unsubstituted analogs .
  • Crystallographic Validation : Resolve 3D structures via X-ray diffraction (e.g., SHELXL refinement) to identify hydrogen-bonding patterns (e.g., N–H⋯N interactions) that influence target binding .

Q. What strategies optimize reaction conditions for improved yield and scalability?

  • Approaches :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 5 minutes at 120°C) for coupling steps (e.g., Pd/C-mediated arylations) while maintaining yields >70% .
  • Solvent Optimization : Use DMF for amine coupling to enhance solubility of hydrophobic intermediates .
  • Scalable Purification : Implement flash chromatography with automated fraction collectors for high-throughput synthesis .

Q. How do substituent variations at the 5-, 6-, and 7-positions modulate antitumor efficacy?

  • Key Findings :

  • 7-Position : Benzyl groups (e.g., compound 12 ) enhance tubulin binding (IC50_{50} = 0.8 µM) by increasing hydrophobic interactions with the colchicine-binding site .
  • 5-Position : Electron-withdrawing groups (e.g., dichlorophenyl in compound 21 ) improve metabolic stability but may reduce solubility .
  • 4-Amino Group : Essential for hydrogen bonding with tubulin’s Asp251 residue, as shown in docking studies .

Q. What advanced techniques determine the 3D structure and intermolecular interactions of pyrrolo[2,3-d]pyrimidines?

  • Protocol :

  • Single-Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures.
  • X-Ray Crystallography : Collect data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL. Analyze dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and C–H⋯π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.